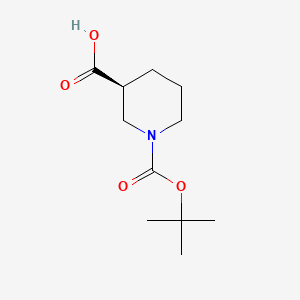

(S)-Boc-nipecotic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88495-54-9 | |

| Record name | (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Boc-Nipecotic Acid (CAS Number: 88495-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, with the CAS number 88495-54-9, is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its structural scaffold is central to the synthesis of various neuroactive compounds, most notably as a precursor to potent inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[2] The inhibitory neurotransmitter GABA plays a pivotal role in maintaining the balance of neuronal excitability in the central nervous system (CNS). Consequently, modulating GABAergic signaling through GAT inhibition is a key therapeutic strategy for neurological and psychological disorders such as epilepsy, anxiety, and neuropathic pain.[3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and deprotection protocols, and its application in the development of GABA uptake inhibitors. It is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and neuropharmacology.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 88495-54-9 | [5] |

| Molecular Formula | C₁₁H₁₉NO₄ | [5] |

| Molecular Weight | 229.27 g/mol | [5] |

| Melting Point | 165-169 °C | [5] |

| Optical Rotation | [α]²²/D +57° (c = 1 in chloroform) | [5] |

| Form | Solid | [5] |

| Purity | ≥97% | [5] |

| Solubility | Soluble in chloroform. | [5] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the protection of the secondary amine of (S)-nipecotic acid with a tert-butyloxycarbonyl (Boc) group.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve racemic nipecotic acid in a suitable solvent mixture, such as a 1:1 mixture of dioxane and water.[6]

-

Basification: Add one equivalent of sodium hydroxide to the solution to deprotonate the carboxylic acid.

-

Boc Protection: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the mixture with a cold solution of potassium bisulfate to a pH of approximately 2-3.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-Boc-nipecotic acid.[6]

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Note: For the synthesis of the (S)-enantiomer, (S)-nipecotic acid is used as the starting material, which can be obtained through resolution of the racemic mixture.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, which is then available for further functionalization.

Reaction Scheme:

References

- 1. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-Boc-Nipecotic Acid: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Boc-nipecotic acid, a key chiral building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its significant role as a precursor for potent inhibitors of γ-aminobutyric acid (GABA) transporters.

Core Properties of this compound

This compound, systematically named (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of (S)-nipecotic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine facilitates its use in various synthetic applications, particularly in peptide synthesis and the development of neurologically active compounds.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 229.27 g/mol | [2][3][4][5][6] |

| Chemical Formula | C₁₁H₁₉NO₄ | [2][3][4][5] |

| CAS Number | 88495-54-9 | [2][3] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 165-169 °C | [2][3] |

| Optical Activity | [α]²²/D +57° (c = 1 in chloroform) | [2][3] |

| Purity | ≥97% | [2][3] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the protection of the secondary amine of (S)-nipecotic acid using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of (S)-Nipecotic Acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

(S)-Nipecotic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-nipecotic acid in a 1:1 mixture of tert-butanol and water containing one equivalent of sodium hydroxide. Stir the solution at 0 °C.

-

Addition of Boc₂O: To the chilled solution, slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in tert-butanol.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.

-

Cool the remaining aqueous solution to 0 °C and acidify to a pH of 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic peaks for the Boc group (a singlet around 1.4 ppm in ¹H NMR) and the piperidine ring protons are key indicators of successful synthesis.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the presence of the desired product.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the this compound, ensuring the desired stereochemistry is present.

Biological Significance and Applications

(S)-Nipecotic acid and its derivatives are of significant interest in neuroscience and drug development due to their interaction with the GABAergic system.[7] (S)-Nipecotic acid is a known inhibitor of GABA uptake, primarily through its action on GABA transporters (GATs).[7][8][9] The Boc-protected form, this compound, serves as a crucial intermediate in the synthesis of more potent and selective GAT inhibitors.[10]

Role in GABAergic Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs.[11] GAT1 is the most abundant GABA transporter and plays a critical role in regulating GABA levels.[11] By inhibiting GAT1, the concentration of GABA in the synapse is increased, leading to enhanced GABAergic neurotransmission.[5] This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.[7]

Diagram of GAT1-Mediated GABA Uptake and Inhibition

The following diagram illustrates the role of GAT1 in a GABAergic synapse and the mechanism of action of GAT1 inhibitors derived from (S)-nipecotic acid.

Caption: GABAergic signaling pathway and the inhibitory action of (S)-nipecotic acid derivatives on GAT1.

Conclusion

This compound is a fundamentally important molecule for the development of therapeutics targeting the GABAergic system. Its well-defined chemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in the design and development of novel GABA uptake inhibitors with potential applications in a range of neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

(S)-Boc-Nipecotic Acid: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (S)-Boc-nipecotic acid in various organic solvents. This information is critical for its application in chemical synthesis, particularly in the development of pharmaceutical compounds where it serves as a crucial building block. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a typical experimental workflow where this compound is utilized.

Quantitative and Qualitative Solubility Data

This compound, a derivative of the GABA uptake inhibitor nipecotic acid, exhibits varied solubility across different organic solvents. While precise quantitative data is not extensively available in public literature, a combination of qualitative descriptions and a specific quantitative value for DMSO have been compiled. The compound is generally described as soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and chloroform. It is also noted to be slightly soluble in water.

A key quantitative finding indicates that the solubility of this compound in dimethyl sulfoxide (DMSO) is 100 mg/mL. It is important to note that the compound is hygroscopic, and for optimal dissolution, the use of newly opened DMSO is recommended.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | C₂H₆OS | Soluble | 100 mg/mL |

| Methanol | Alcohol | CH₃OH | Soluble[1] | Data not available |

| Ethanol | Alcohol | C₂H₅OH | Soluble[1] | Data not available |

| Dimethylformamide (DMF) | Amide | C₃H₇NO | Soluble[1] | Data not available |

| Chloroform | Halogenated Hydrocarbon | CHCl₃ | Soluble[2][3] | Data not available |

| Water | Inorganic | H₂O | Slightly Soluble[1] | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[4]

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with tight-sealing caps

-

Constant temperature shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)[4]

-

Analytical balance

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.[4]

-

-

Sample Processing:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.[4]

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.

-

Analyze the diluted sample from step 4 using the same HPLC method to determine the concentration of the dissolved compound.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Below is a graphical representation of the experimental workflow for determining solubility.

Application in Synthesis: A Representative Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The Boc (tert-butyloxycarbonyl) protecting group on the amine is key to this process. The following diagram illustrates a typical workflow for incorporating an amino acid like this compound into a growing peptide chain on a solid support.

The cycle involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and subsequent coupling of the next Boc-protected amino acid. This cycle is repeated to elongate the peptide chain.[5][6][7]

References

- 1. N-boc Nipecotic Acid at 950.00 INR in Virar, Maharashtra | Sihauli Chemicals Pvt. Ltd. [tradeindia.com]

- 2. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]

- 3. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

Spectroscopic Profile of (S)-Boc-Nipecotic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Boc-nipecotic acid, a key building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| 10.0 - 12.0 | broad s | 1H | COOH |

| 3.85 - 4.15 | m | 1H | H-2a (axial) |

| 3.20 - 3.50 | m | 1H | H-6a (axial) |

| 2.90 - 3.20 | m | 1H | H-3 (methine) |

| 2.70 - 2.90 | m | 2H | H-2e, H-6e (equatorial) |

| 1.95 - 2.20 | m | 1H | H-4a (axial) |

| 1.70 - 1.90 | m | 1H | H-5a (axial) |

| 1.55 - 1.70 | m | 2H | H-4e, H-5e (equatorial) |

| 1.46 | s | 9H | C(CH3)3 |

Table 2: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)

| Chemical Shift (δ) ppm | Provisional Assignment |

| 178.5 | C=O (Carboxylic Acid) |

| 154.8 | C=O (Boc) |

| 80.5 | C (CH3)3 |

| 46.5 | C-6 |

| 44.0 | C-2 |

| 41.0 | C-3 |

| 28.4 | C(C H3)3 |

| 27.5 | C-4 |

| 24.5 | C-5 |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2978, 2875 | Medium | C-H stretch (Aliphatic) |

| 1715 | Strong | C=O stretch (Carboxylic Acid) |

| 1695 | Strong | C=O stretch (Boc carbamate) |

| 1450 | Medium | C-H bend (CH2) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 1245, 1160 | Strong | C-O stretch, N-C=O bend |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

-

1H NMR Acquisition: The 1H NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2.0 seconds, and a relaxation delay of 1.0 second. A total of 32 scans were collected.

-

13C NMR Acquisition: The 13C NMR spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 1.0 second, and a relaxation delay of 2.0 seconds. The spectrum was proton-decoupled, and approximately 1024 scans were averaged.

-

Data Processing: The raw data was processed using standard Fourier transform, phase correction, and baseline correction algorithms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum was obtained by averaging 32 scans at a resolution of 4 cm-1 over the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Synthesis of Enantiomerically Pure (S)-Nipecotic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Nipecotic acid, a chiral piperidine-3-carboxylic acid, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its derivatives are particularly significant as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable targets in the development of therapeutics for neurological disorders such as epilepsy and anxiety. The stereochemistry at the C-3 position is critical for biological activity, necessitating synthetic strategies that afford high enantiomeric purity. This technical guide provides a comprehensive overview of the principal methods for the synthesis of enantiomerically pure (S)-nipecotic acid and its derivatives. Key approaches, including the resolution of racemic mixtures, asymmetric synthesis, and derivatization of the nipecotic acid scaffold, are discussed in detail. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Introduction

Nipecotic acid is a non-proteinogenic β-amino acid characterized by a piperidine ring. It exists as two enantiomers, (R)- and (S)-nipecotic acid. The (S)-enantiomer is of particular interest due to its role as a precursor in the synthesis of various chiral drugs and bioactive molecules.[1] The primary biological target of many nipecotic acid derivatives is the GABA transporter (GAT), and inhibition of GABA uptake can potentiate GABAergic neurotransmission. This has led to the development of anticonvulsant and anxiolytic agents. The efficacy and selectivity of these inhibitors are highly dependent on their stereochemistry, underscoring the importance of robust and efficient methods for the synthesis of enantiomerically pure (S)-nipecotic acid derivatives.

This guide will explore the following key synthetic strategies:

-

Resolution of Racemic Nipecotic Acid and its Precursors:

-

Enzymatic Resolution

-

Diastereomeric Salt Formation

-

-

Asymmetric Synthesis:

-

Asymmetric Hydrogenation

-

Chiral Pool Synthesis

-

-

Synthesis of (S)-Nipecotic Acid Derivatives:

-

N-Substituted Derivatives

-

C-Substituted Derivatives

-

Resolution of Racemic Mixtures

The resolution of racemic mixtures remains a widely employed strategy for obtaining enantiomerically pure compounds. This approach involves the separation of enantiomers from a 50:50 mixture, typically through the use of a chiral resolving agent or an enzymatic process.

Enzymatic Resolution

Enzymatic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer of a racemic substrate. For the synthesis of (S)-nipecotic acid, this often involves the kinetic resolution of a racemic ester derivative, such as ethyl nipecotate.

A commonly used enzyme for this purpose is Novozym 435, an immobilized form of Candida antarctica lipase B. In a typical process, the lipase selectively hydrolyzes the (R)-enantiomer of the racemic ethyl nipecotate, leaving the unreacted (S)-ethyl nipecotate in high enantiomeric excess.

Experimental Protocol: Enzymatic Resolution of (±)-Ethyl Nipecotate

-

Reaction Setup: To a solution of racemic ethyl nipecotate (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent such as tert-butanol, add Novozym 435 (typically 5-10% by weight of the substrate).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.

-

Work-up and Purification: Upon reaching approximately 50% conversion, the enzyme is filtered off. The reaction mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the unreacted (S)-ethyl nipecotate is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford enantiomerically enriched (S)-ethyl nipecotate.

-

Hydrolysis: The enriched (S)-ethyl nipecotate is then hydrolyzed to (S)-nipecotic acid using standard procedures (e.g., treatment with aqueous acid or base).

| Method | Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) of (S)-ester | Ref. |

| Enzymatic Resolution | (±)-Ethyl Nipecotate | Novozym 435 | t-Butanol | 30 | 6 | ~50 | >95 | [2] |

Diastereomeric Salt Formation

Another classical resolution technique involves the reaction of a racemic acid or amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

A patented method describes the resolution of 3-piperidine formamide, a precursor to nipecotic acid. In this process, a mixture enriched in the (S)-enantiomer of 3-piperidine formamide hydrochloride is treated with concentrated hydrochloric acid. This not only hydrolyzes the amide to the carboxylic acid but also facilitates the crystallization of the less soluble (S)-nipecotic acid hydrochloride in high enantiomeric excess.

Experimental Protocol: Resolution of 3-Piperidine Formamide Hydrochloride

-

Reaction Setup: 3-Piperidine formamide hydrochloride (containing an excess of the S-enantiomer) is added to concentrated hydrochloric acid.

-

Reaction Conditions: The mixture is heated to 60-65 °C for 3 hours.

-

Crystallization and Isolation: The reaction mixture is then cooled to room temperature, allowing the (S)-nipecotic acid hydrochloride to crystallize. The solid is collected by filtration and washed with ethanol.

-

Neutralization: The resulting (S)-nipecotic acid hydrochloride is neutralized with a base (e.g., sodium hydroxide in ethanol) to a pH of 7-7.5 to afford the free (S)-nipecotic acid.

-

Purification: The product is further purified by precipitation from a mixture of ethanol and petroleum ether.

| Method | Starting Material | Reagent | Yield (%) | e.e. (%) | Ref. |

| Diastereomeric Resolution | 3-Piperidine formamide HCl | Conc. HCl | 39-67 | 96.8-99.4 | [3] |

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from a prochiral starting material, often employing a chiral catalyst or auxiliary. This approach can be more atom-economical than resolution methods.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of unsaturated precursors. In the context of (S)-nipecotic acid synthesis, this typically involves the hydrogenation of an N-protected tetrahydropyridine derivative using a chiral transition metal catalyst. Iridium complexes with chiral phosphine ligands have shown high efficiency and enantioselectivity in this transformation.

The substrate, N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, can be hydrogenated to N-Boc-(S)-nipecotic acid with high enantiomeric excess using a suitable chiral iridium catalyst.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

-

Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a derivative of SPINOL) in a suitable solvent (e.g., THF) is prepared.

-

Reaction Setup: The substrate, N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, and an additive (e.g., Cs₂CO₃) are placed in an autoclave. The catalyst solution is then added.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 6 atm). The reaction is stirred at an elevated temperature (e.g., 60 °C) until completion.

-

Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-Boc-(S)-nipecotic acid.

-

Deprotection: The Boc protecting group is removed by treatment with an acid (e.g., trifluoroacetic acid) to afford (S)-nipecotic acid.

| Substrate | Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) | Ref. |

| N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | [Ir(COD)Cl]₂ / Chiral Ligand | 6 | 60 | >95 | up to 99 | [4] |

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-Aspartic acid is a common chiral pool starting material for the synthesis of (S)-nipecotic acid derivatives due to its inherent stereochemistry.

The synthesis involves a series of transformations to build the piperidine ring while retaining the stereocenter from the starting L-aspartic acid.

Experimental Protocol: Synthesis of an (S)-Nipecotic Acid Precursor from L-Aspartic Acid

This is a multi-step synthesis, and a representative key step is provided. A full detailed protocol would be extensive.

-

Protection of L-Aspartic Acid: The amino and carboxylic acid groups of L-aspartic acid are protected. For example, the amino group can be protected as a Boc or Cbz group, and the carboxylic acids can be converted to esters.

-

Chain Elongation and Cyclization: The protected L-aspartic acid derivative undergoes a series of reactions to extend the carbon chain and then cyclize to form the piperidine ring. This can involve steps such as reduction, alkylation, and reductive amination.

-

Deprotection: The protecting groups are removed to yield the (S)-nipecotic acid derivative.

| Starting Material | Key Steps | Product | Ref. |

| L-Aspartic acid β-tert-butyl ester | Tribenzylation, Alkylation with allyl iodide, Ozonolysis, Reductive amination | (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid | [5] |

Synthesis of (S)-Nipecotic Acid Derivatives

Enantiomerically pure (S)-nipecotic acid is a versatile scaffold for the synthesis of a wide range of derivatives with tailored pharmacological properties.

N-Substituted Derivatives

Modification at the nitrogen atom of the piperidine ring is a common strategy to enhance the lipophilicity and blood-brain barrier permeability of nipecotic acid-based GABA uptake inhibitors.

Experimental Protocol: Synthesis of (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid

-

Esterification of (S)-Nipecotic Acid: (S)-Nipecotic acid is first converted to its ethyl ester to protect the carboxylic acid.

-

N-Alkylation: The (S)-ethyl nipecotate is then reacted with a suitable alkylating agent. For example, to introduce an allenic spacer, it can be reacted with a terminal alkyne precursor which is then coupled with a diaryldiazomethane in the presence of a copper(I) catalyst.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., with NaOH in ethanol) to afford the final N-substituted (S)-nipecotic acid derivative.[3]

| Starting Material | Key Reagents | Product | Yield (%) | Ref. |

| (S)-Ethyl nipecotate | Terminal alkyne, Diaryldiazomethane, CuI | (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | 68 | [3] |

C-Substituted Derivatives

Substitution at various positions on the piperidine ring can also modulate the activity and selectivity of nipecotic acid derivatives. Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at the 4-position of the nipecotic acid scaffold.[2]

Experimental Protocol: Synthesis of 4-Substituted Nipecotic Acid Derivatives

-

Preparation of a 4-functionalized Nipecotate Precursor: A suitable precursor, such as an N-protected ethyl nipecotate derivative with a leaving group (e.g., a triflate) at the 4-position of a tetrahydropyridine ring, is synthesized.

-

Palladium-Catalyzed Cross-Coupling: This precursor is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) with a suitable coupling partner (e.g., a boronic acid, organostannane, or terminal alkyne) to introduce the desired substituent at the 4-position.

-

Reduction and Deprotection: The double bond in the tetrahydropyridine ring is reduced, and the protecting groups are removed to yield the final 4-substituted (S)-nipecotic acid derivative.

| Precursor | Coupling Partner | Catalyst System | Product | Ref. |

| N-Boc-4-triflyloxy-1,2,5,6-tetrahydropyridine-3-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | N-Boc-4-aryl-(S)-nipecotic acid ester | [2] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Figure 1: Workflow for the enzymatic resolution of racemic ethyl nipecotate.

Figure 2: Pathway for the asymmetric hydrogenation of a tetrahydropyridine precursor.

Figure 3: General workflow for chiral pool synthesis from L-aspartic acid.

Conclusion

The synthesis of enantiomerically pure (S)-nipecotic acid and its derivatives is a critical endeavor in medicinal chemistry, driven by the therapeutic potential of these compounds as GABA uptake inhibitors. This technical guide has provided a detailed overview of the primary synthetic strategies employed to achieve high enantiopurity. The choice of a particular method will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific derivative being targeted.

Resolution techniques, both enzymatic and through diastereomeric salt formation, offer reliable access to enantiomerically pure materials from racemic precursors. Asymmetric synthesis, particularly through catalytic hydrogenation, provides an elegant and often more efficient route. The use of chiral pool starting materials like L-aspartic acid is another powerful strategy that leverages nature's stereochemistry.

Furthermore, the derivatization of the (S)-nipecotic acid scaffold at both the nitrogen and carbon atoms allows for the fine-tuning of pharmacological properties, leading to the development of novel drug candidates. The experimental protocols and comparative data presented herein are intended to serve as a practical resource for chemists engaged in the synthesis and development of these important molecules.

References

(S)-Boc-Nipecotic Acid: A Comprehensive Technical Guide for Chiral Synthesis

(S)-1-Boc-piperidine-3-carboxylic acid , commonly known as (S)-Boc-nipecotic acid, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid piperidine scaffold, combined with the stereodefined carboxylic acid functionality and the versatile Boc protecting group, makes it an invaluable intermediate for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature.[1][2] Its key properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3] |

| Molecular Weight | 229.27 g/mol | [3][4] |

| CAS Number | 88495-54-9 | [1][3] |

| Melting Point | 165-169 °C[3], 159-162 °C[1] | [1][3] |

| Appearance | Solid[3], White to off-white powder[1][2] | [1][2][3] |

| Optical Rotation | [α]²²/D +57° (c = 1 in chloroform) | [3] |

| pKa | 4.49 ± 0.20 (Predicted) | [1] |

| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [1] |

| InChI Key | NXILIHONWRXHFA-QMMMGPOBSA-N | [1][3] |

| SMILES String | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C(O)=O | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.38 (s, 9H), 1.47 (m, 1H), 1.59 (dt, J = 3.8 Hz, 1H), 1.87 (m, 1H), 2.28 (m, 1H), 2.77-2.84 (dt, J = 2.5, 3.0 Hz, 1H), 3.0 (brs, 1H), 3.67 (d, J = 11.0 Hz, 1H), 3.87 (brs, 1H), 12.2 (s, 1H) | [1] |

Synthesis of this compound

The most common and straightforward synthesis involves the protection of the nitrogen atom of the corresponding unprotected amino acid, piperidine-3-carboxylic acid, using di-tert-butyl dicarbonate (Boc₂O). The chirality is typically introduced via resolution of the racemic nipecotic acid or by starting from a chiral precursor.

The synthesis follows a standard N-protection protocol for amino acids.

References

(S)-Boc-Nipecotic Acid: A Linchpin in the Development of Selective GABA Uptake Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Boc-nipecotic acid, a chiral derivative of nipecotic acid, serves as a critical building block in the synthesis of potent and selective inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). While not an active inhibitor itself due to the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, its stereospecific configuration is paramount for designing ligands with high affinity and selectivity for GAT subtypes, particularly GAT-1 and GAT-4. This guide elucidates the role of this compound as a synthetic intermediate, presents quantitative data on the inhibitory activity of its deprotected derivatives, details experimental protocols for assessing GABA uptake inhibition, and visualizes the underlying molecular pathways.

The Role of this compound in GABA Uptake Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[1] The inhibition of these transporters can prolong the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy.

Nipecotic acid is a well-known competitive inhibitor of GATs.[2] However, it lacks selectivity and has poor blood-brain barrier permeability.[3] The development of more potent and selective GAT inhibitors has been achieved through the N-substitution of the nipecotic acid scaffold with lipophilic moieties.[4][5]

Crucially, the biological activity of these N-substituted derivatives is highly dependent on the stereochemistry of the nipecotic acid core. The (R)-enantiomer of nipecotic acid derivatives generally exhibits higher affinity for GAT-1, while the (S)-enantiomer has been shown to be important for targeting GAT-4.[6] this compound serves as a vital chiral precursor in the synthesis of these stereospecific GAT inhibitors. The Boc group protects the nitrogen atom during chemical modifications, allowing for the introduction of various substituents, and is subsequently removed to yield the active compound.

Quantitative Inhibitory Activity of (S)-Nipecotic Acid Derivatives

While this compound itself is not biologically active as a GAT inhibitor, its derivatives, after deprotection and N-substitution, have demonstrated significant and selective inhibitory profiles. The following table summarizes the inhibitory potencies (IC50 values) of key (S)-nipecotic acid derivatives against different mouse GAT subtypes (mGATs).

| Compound | mGAT1 (IC50 in µM) | mGAT2 (IC50 in µM) | mGAT3 (IC50 in µM) | mGAT4 (IC50 in µM) |

| (S)-Nipecotic Acid | 57.5 | 741 | 148 | 234 |

| A derivative of (S)-nipecotic acid, (S)-SNAP-5114 | >100 | ~20 | 5.1 | 2.2 |

Data presented are indicative values from published literature and may vary depending on experimental conditions.

Experimental Protocol: [³H]GABA Uptake Assay

The following protocol outlines a standard method for determining the inhibitory activity of compounds on GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing one of the GAT subtypes.[6][7]

3.1. Cell Culture and Preparation

-

Culture HEK-293 cells stably transfected with the desired GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Plate the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

3.2. GABA Uptake Assay

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 10 minutes at 37°C with 450 µL of KRH buffer containing various concentrations of the test compound (e.g., a derivative of (S)-nipecotic acid).

-

Initiate the uptake reaction by adding 50 µL of KRH buffer containing a final concentration of 10 nM [³H]GABA and 1 µM unlabeled GABA.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with 1 mL of ice-cold KRH buffer.

-

Lyse the cells by adding 500 µL of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at room temperature.

-

Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3.3. Data Analysis

-

Determine the non-specific uptake by conducting the assay in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine for GAT-1).

-

Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

-

Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental workflows related to GABA uptake and its inhibition.

Conclusion

This compound is a cornerstone in the medicinal chemistry of GABA uptake inhibitors. While devoid of intrinsic inhibitory activity, its stereochemically defined structure is indispensable for the synthesis of N-substituted nipecotic acid derivatives that exhibit high potency and selectivity for specific GAT subtypes. The ability to selectively modulate GABAergic neurotransmission through these synthetic derivatives holds significant promise for the development of novel therapeutics for a range of neurological disorders. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. GABA transporter - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Boc Deprotection of (S)-Boc-Nipecotic Acid

Introduction

(S)-Nipecotic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as a gamma-aminobutyric acid (GABA) uptake inhibitor. Its synthesis often involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the secondary amine of the piperidine ring. The efficient and clean removal of the Boc group is a critical step to yield the desired (S)-nipecotic acid. This document provides detailed protocols for the deprotection of (S)-Boc-nipecotic acid using two common acidic methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric Acid (HCl) in Dioxane.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group under acidic conditions proceeds through a well-established mechanism. The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is subsequently quenched, often by forming isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (trifluoroacetate or hydrochloride).

Comparison of Common Deprotection Protocols

Two of the most widely employed methods for Boc deprotection involve the use of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between these reagents often depends on the substrate's sensitivity to the specific acid, the desired salt form of the product, and practical considerations such as solvent compatibility and ease of removal. Below is a summary of typical reaction conditions for these two methods. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides representative data based on the deprotection of similar Boc-protected amino acids.

| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |

| Reagents | Trifluoroacetic Acid, Dichloromethane | 4M HCl in 1,4-Dioxane |

| Typical Reaction Time | 0.5 - 2 hours | 1 - 4 hours |

| Temperature | Room Temperature | Room Temperature |

| Product Salt Form | Trifluoroacetate | Hydrochloride |

| Typical Yield | >95% | >95% |

| Purity | Generally high | Generally high |

| Considerations | TFA is highly corrosive and requires careful handling. The work-up often involves co-evaporation with a non-polar solvent to remove residual TFA. | Dioxane is a potential peroxide-former and should be handled with care. The product often precipitates as the hydrochloride salt, which can simplify isolation. |

Note: Yields and purity are representative of Boc deprotection for various amino acids and may vary for this compound.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group from this compound using a solution of TFA in DCM.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene (for azeotropic removal of TFA)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of TFA: To the stirred solution, add Trifluoroacetic Acid (TFA) (typically 20-50% v/v). The addition can be done at room temperature. For substrates sensitive to strong acid, the addition can be performed at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times. c. The resulting residue is the trifluoroacetate salt of (S)-nipecotic acid.

-

Isolation: a. To obtain a solid product, the residue can be triturated with cold diethyl ether. b. Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using 4M Hydrochloric Acid (HCl) in Dioxane

This protocol details the deprotection of this compound using a commercially available solution of 4M HCl in 1,4-dioxane.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, add this compound (1 equivalent).

-

Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the starting material. Swirl the flask to ensure mixing.

-

Reaction Monitoring: Stir the mixture at room temperature. The deprotection often results in the precipitation of the (S)-nipecotic acid hydrochloride salt. Monitor the reaction for completeness by TLC or LC-MS, which may require dissolving a small aliquot in a suitable solvent. The reaction is generally complete within 1 to 4 hours.

-

Isolation: a. Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to facilitate complete precipitation. b. Collect the solid product by filtration. c. Wash the filter cake with diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to yield (S)-nipecotic acid hydrochloride.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Caption: General experimental workflow for Boc deprotection.

Logical Relationship of Reagent Choice

The selection of the deprotection method can be guided by the desired final product and downstream applications.

Caption: Decision tree for selecting a Boc deprotection reagent.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (S)-Boc-Nipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of (S)-Boc-nipecotic acid into peptide sequences using solid-phase peptide synthesis (SPPS) with Boc chemistry. The protocols outlined below are based on established SPPS methodologies and address the potential challenges associated with sterically hindered and N-substituted amino acids.

Introduction to this compound in Peptide Synthesis

(S)-Nipecotic acid is a cyclic β-amino acid analog and a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). Its incorporation into peptides is of significant interest for developing novel therapeutics targeting the GABAergic system for conditions such as epilepsy, anxiety, and other neurological disorders. The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine allows for its integration into standard Boc-based solid-phase peptide synthesis strategies.

Due to the cyclic and N-substituted nature of nipecotic acid, its coupling can be sterically hindered, potentially leading to lower yields and purity if not optimized. This document provides recommended protocols to mitigate these challenges.

Data Presentation: Expected Yields and Purity

While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following tables provide expected outcomes based on the synthesis of peptides with other sterically hindered or N-substituted amino acids. Actual results may vary depending on the peptide sequence, length, and the efficiency of each coupling step.

Table 1: Expected Coupling Efficiency for this compound

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |

| HBTU/DIEA | 2-5 | 60-120 | 90-98% | A commonly used and effective coupling reagent for hindered amino acids. |

| HATU/DIEA | 2-5 | 60-120 | 92-99% | Often provides higher coupling efficiency for difficult couplings compared to HBTU. |

| DIC/HOBt | 5-10 | 120-240 | 85-95% | A cost-effective option, but may require longer reaction times for complete coupling. |

| COMU/DIEA | 2-5 | 45-90 | 95-99% | A newer generation coupling reagent known for high efficiency and reduced racemization. |

Table 2: Expected Overall Yield and Purity of a Model Peptide Containing (S)-Nipecotic Acid

| Peptide Sequence¹ | Synthesis Scale (mmol) | Crude Yield (mg) | Purity by HPLC (%) | Purified Yield (%)² |

| Ac-Tyr-Val-(S)-Nip-Gly-Phe-NH₂ | 0.1 | 150-200 | 65-80 | 30-50 |

| H-Ala-(S)-Nip-Leu-Arg(Pbf)-NH₂ | 0.1 | 130-180 | 60-75 | 25-45 |

¹ Model peptide sequences for illustrative purposes. ² Purified yield is highly dependent on the purification method and the complexity of the crude product.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

Resin Selection and Swelling

-

Resin: MBHA (4-methylbenzhydrylamine) resin is a suitable choice for the synthesis of peptide amides. A substitution level of 0.4-0.8 mmol/g is recommended.

-

Protocol:

-

Place the desired amount of MBHA resin in a reaction vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin) to swell the resin.

-

Gently agitate for 30 minutes.

-

Drain the DCM.

-

Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

-

Reagents:

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM.

-

Wash solvent: DCM.

-

-

Protocol:

-

Add the deprotection solution to the resin (10 mL per gram of resin).

-

Agitate for 2 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 15 mL per gram of resin).

-

Add the neutralization solution and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DCM (3 x 15 mL per gram of resin).

-

Coupling of this compound

Due to the sterically hindered nature of this compound, a robust coupling strategy is essential. The use of a more potent coupling reagent like HATU or HBTU is recommended. A double coupling strategy may be employed to ensure complete reaction.

-

Reagents:

-

This compound (3 equivalents relative to resin loading).

-

HATU (2.9 equivalents) or HBTU (2.9 equivalents).

-

DIEA (6 equivalents).

-

Solvent: N,N-Dimethylformamide (DMF).

-

-

Protocol:

-

In a separate vial, dissolve this compound and HATU (or HBTU) in DMF.

-

Add DIEA to the solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 60-120 minutes.

-

Perform a Kaiser test to check for the presence of free primary amines. For the coupling of a secondary amine like nipecotic acid to a primary amine, the Kaiser test should turn from blue to yellow/brown upon completion. If coupling to another secondary amine, the Kaiser test is not applicable. In such cases, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.

-

If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step with fresh reagents (double coupling).

-

After complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

-

Reagents:

-

Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) with 10% anisole as a scavenger. (Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.)

-

Alternatively, a less hazardous cleavage cocktail can be used if the resin and side-chain protecting groups are compatible: TFA/Thioanisole/EDT/Anisole (90:5:3:2).

-

Cold diethyl ether.

-

-

Protocol (using HF):

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in the reaction vessel of the HF apparatus.

-

Add anisole (1 mL per 100 mg of resin).

-

Cool the reaction vessel with liquid nitrogen.

-

Distill the required amount of HF into the vessel.

-

Allow the reaction to stir at 0°C for 1 hour.

-

Remove the HF by vacuum distillation.

-

Wash the resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Purification and Analysis

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Boc-SPPS.

Signaling Pathway: GABAergic Synapse and the Role of GAT1

Application Notes and Protocols: Coupling of (S)-Boc-nipecotic Acid with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the coupling of (S)-Boc-nipecotic acid with various amino acids. This reaction is a crucial step in the synthesis of novel peptidomimetics and other molecules of pharmaceutical interest, leveraging the constrained scaffold of nipecotic acid to introduce specific conformational biases.

This compound, a protected form of the cyclic amino acid nipecotic acid, serves as a valuable building block in medicinal chemistry. Its coupling with amino acids or peptide fragments is typically achieved through standard peptide coupling methodologies. The choice of coupling reagent, solvent, and reaction conditions can significantly influence the reaction efficiency, yield, and prevention of side reactions such as racemization.

Below are protocols and data derived from established synthetic procedures, offering a guide for the successful implementation of this coupling reaction in a laboratory setting.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with Amino Acid Esters

This protocol outlines a common method for the amide bond formation between this compound and the free amine of an amino acid ester hydrochloride salt.

Materials:

-

This compound

-

Amino acid methyl or ethyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of this compound (1.0 eq), the corresponding amino acid ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add DIPEA (2.5 eq) or TEA (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data Summary

The following table summarizes representative yields for the coupling of this compound with different amino acid esters using the general protocol described above.

| Amino Acid Ester | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |

| L-Alanine Methyl Ester HCl | EDC·HCl, HOBt, DIPEA | DCM | 18 | 85 |

| L-Phenylalanine Methyl Ester HCl | EDC·HCl, HOBt, TEA | DMF | 24 | 82 |

| L-Leucine Ethyl Ester HCl | HATU, DIPEA | DMF | 12 | 90 |

| Glycine Methyl Ester HCl | TBTU, DIPEA | DCM | 16 | 88 |

Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction and subsequent workup and purification.

Caption: Workflow for the coupling of this compound.

Logical Relationship of Reagents

The diagram below outlines the functional relationship between the key reagents in the coupling reaction.

Caption: Reagent roles in the amidation reaction.

Application Notes and Protocols: The Use of (S)-Boc-Nipecotic Acid in the Synthesis of Neuroactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Boc-nipecotic acid, a chiral piperidine-3-carboxylic acid derivative protected with a tert-butyloxycarbonyl (Boc) group, serves as a crucial building block in the synthesis of a variety of neuroactive compounds. Its rigid, piperidine core mimics the structure of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural analogy makes it an ideal scaffold for the development of potent and selective inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, molecules that can modulate GABA levels by targeting GATs are of significant therapeutic interest.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of neuroactive compounds, with a primary focus on GABA uptake inhibitors.

Application in the Synthesis of GABA Uptake Inhibitors

This compound is a versatile starting material for the synthesis of potent GAT inhibitors. The Boc protecting group allows for selective N-alkylation of the piperidine nitrogen, a key step in introducing the lipophilic side chains necessary for high-affinity binding to GATs. The subsequent deprotection of the carboxylic acid and/or the Boc group under controlled conditions yields the final active compounds.

A prominent example of a neuroactive drug synthesized from a derivative of nipecotic acid is Tiagabine . Tiagabine is a selective GAT-1 inhibitor used as an anticonvulsant medication for the treatment of epilepsy.[1][2] The (R)-enantiomer of nipecotic acid is utilized in the synthesis of Tiagabine, and it is four times more potent than the (S)-enantiomer.[1] The lipophilic bis(3-methyl-2-thienyl)butenyl moiety attached to the piperidine nitrogen is crucial for its ability to cross the blood-brain barrier and its high affinity for GAT-1.[2]

Another important class of neuroactive compounds derived from nipecotic acid are the SNAP (S-Nipecotic acid Phenyl) derivatives, such as (S)-SNAP-5114 . This compound is a selective inhibitor of GAT-2 and GAT-3 and has shown anticonvulsant effects in animal models.[3] The synthesis of these compounds typically involves the N-alkylation of a nipecotic acid derivative with a lipophilic side chain.

Quantitative Data of Nipecotic Acid-Based GAT Inhibitors

The following table summarizes the in vitro inhibitory activities of several neuroactive compounds derived from nipecotic acid against different GABA transporter subtypes.

| Compound | Target GAT Subtype | IC50 (µM) | Ki (nM) | Reference |

| (R)-Nipecotic acid | GAT-1 | - | - | [4] |

| Tiagabine | GAT-1 | - | 67 | [5] |

| (S)-SNAP-5114 | GAT-3 | 5 | - | [6][7] |

| GAT-2 | 21 | - | [6][7] | |

| GAT-1 | 388 | - | [6] | |

| Compound 18 | GAT-1 | Potent (in vivo) | - | [8] |

| 6-(3,3-Di-phenylpropyl)guvacine | GAT-1 | 0.1 | - | [9] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the transporters (e.g., rat brain synaptosomes, cell lines expressing recombinant transporters) and the assay methodology.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with a suitable alkyl halide, a key step in the synthesis of many neuroactive compounds.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)-3-butene for Tiagabine analogues)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the N-alkylated product.

Protocol 2: Boc Deprotection of N-Alkylated this compound Derivatives

This protocol describes the removal of the Boc protecting group to yield the free amine, which is often the final step or a precursor to further modifications.

Materials:

-

N-alkylated this compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-alkylated this compound derivative (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product. Further purification by chromatography or crystallization may be necessary.

Protocol 3: In Vitro [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes.

Materials:

-

Synthesized inhibitor compound

-

[³H]-GABA (radiolabeled GABA)

-

Unlabeled GABA

-

Krebs-Ringer-HEPES buffer (pH 7.4)

-

Rat brain tissue (cortex or hippocampus)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

-

GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the inhibitor compound or vehicle control for 10-15 minutes at 37 °C.

-

Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to a final concentration in the low micromolar range.

-

Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

-

Data Analysis:

-

Measure the radioactivity in each vial using a scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., Tiagabine).

-

Subtract the non-specific uptake from all measurements to obtain the specific uptake.

-

Calculate the percentage inhibition of GABA uptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

GABAergic Synapse and GAT-1 Function

The following diagram illustrates the role of the GABA transporter GAT-1 in a GABAergic synapse. GAT-1 is primarily located on the presynaptic terminal and surrounding astrocytes, where it removes GABA from the synaptic cleft, thereby terminating its inhibitory signal.

Caption: GABAergic synapse showing GABA synthesis, release, receptor binding, and reuptake by GAT-1.

General Synthetic Workflow for Nipecotic Acid-Based GAT Inhibitors

The following workflow diagram outlines the general synthetic strategy for preparing neuroactive compounds from this compound.

Caption: General synthetic workflow for producing neuroactive GAT inhibitors from this compound.

Logical Relationship of GAT Inhibition and Neurotransmission

This diagram illustrates the logical consequence of inhibiting GABA transporters on GABAergic neurotransmission.

Caption: Logical flow demonstrating how GAT inhibition enhances GABAergic neurotransmission.

References

- 1. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 3. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 4. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (S)-Boc-nipecotic Acid in the Development of GABA Transporter Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals